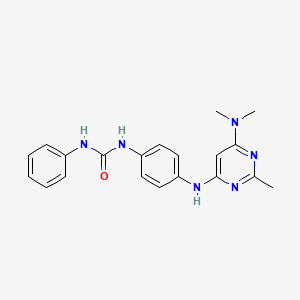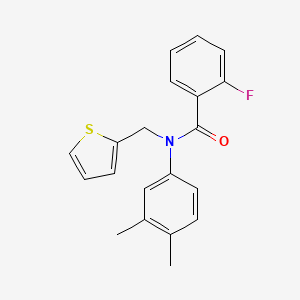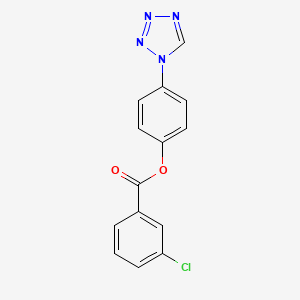![molecular formula C26H22ClN5O3 B14983150 N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B14983150.png)
N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and substituted with chlorophenyl and methoxyphenyl groups
準備方法
The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Substitution reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Final coupling: The final step involves coupling the triazolopyrimidine core with 2-methoxybenzamide under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.
化学反応の分析
N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and antiviral agent.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It has been used as a probe in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.
作用機序
The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
類似化合物との比較
N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound also exhibits antimicrobial and antiviral activities but differs in its substitution pattern and specific biological targets.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds have been studied for their antiviral and antimicrobial properties, with structural differences that influence their activity and specificity.
Penoxsulam: A triazolopyrimidine derivative used as a herbicide, highlighting the diverse applications of this class of compounds.
The uniqueness of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C26H22ClN5O3 |
|---|---|
分子量 |
487.9 g/mol |
IUPAC名 |
N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-34-19-13-9-17(10-14-19)22-15-21(16-7-11-18(27)12-8-16)28-26-30-25(31-32(22)26)29-24(33)20-5-3-4-6-23(20)35-2/h3-15,22H,1-2H3,(H2,28,29,30,31,33) |
InChIキー |
DOLUUPSUDWKTJC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=CC=C4OC)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14983067.png)
![1-(benzylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14983075.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B14983082.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14983092.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983094.png)


![4-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14983127.png)
![{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14983128.png)
![(4-{[2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}phenyl)(morpholin-4-yl)methanone](/img/structure/B14983133.png)
![N-[2-(phenylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983134.png)
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B14983141.png)


